Boc-4-Amino-D-phenylalanine
Overview
Description
Boc-4-Amino-D-phenylalanine, also known as (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Mechanism of Action
Mode of Action
It’s important to note that the compound’s interaction with its targets and any resulting changes would be highly dependent on the specific biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Boc-4-Amino-D-phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-Amino-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Boc-4-Amino-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane are used for Boc deprotection.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Free amine.
Scientific Research Applications
Boc-4-Amino-D-phenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Boc-4-Amino-L-phenylalanine: The L-isomer of Boc-4-Amino-D-phenylalanine, used similarly in peptide synthesis.
Boc-D-phenylalanine: Another Boc-protected derivative of D-phenylalanine.
Boc-4-Aminomethyl-L-phenylalanine: A derivative with a different substitution pattern on the phenyl ring.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Boc protecting group, which makes it particularly useful in the synthesis of peptides with defined stereochemistry and sequence .
Properties
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVQEZKACRLDP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427146 | |
Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164332-89-2 | |
Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164332-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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